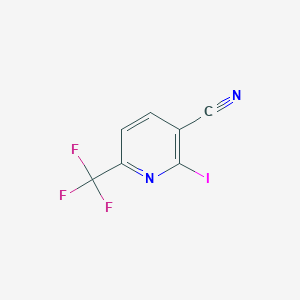

2-Iodo-6-(trifluoromethyl)pyridine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Iodo-6-(trifluoromethyl)pyridine-3-carbonitrile” is a chemical compound with the CAS Number: 1602543-77-0 . It has a molecular weight of 298.01 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 2-iodo-6-(trifluoromethyl)nicotinonitrile . The InChI code is 1S/C7H2F3IN2/c8-7(9,10)5-2-1-4(3-12)6(11)13-5/h1-2H . This code provides a unique identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 298.01 .Scientific Research Applications

Synthesis of Trifluoromethyl-Substituted Pyridines and Quinolines

Trifluoromethyl-substituted pyridines and quinolines, including those derived from 2-Iodo-6-(trifluoromethyl)pyridine-3-carbonitrile, have been explored for various synthetic applications. These compounds are pivotal in constructing complex molecules due to their reactivity and the unique properties imparted by the trifluoromethyl group. For instance, the trifluoromethyl group can be introduced via the displacement of iodine by trifluoromethylcopper generated in situ, demonstrating the versatility of iodo-trifluoromethylpyridines in synthesizing biologically active compounds and materials with desirable electronic properties (Cottet et al., 2003).

Advanced Polymer Materials

This compound serves as a precursor for the synthesis of fluorinated polymers. These polymers exhibit high thermal stability and unique optical properties, making them suitable for applications in electronics and materials science. The incorporation of the trifluoromethyl group enhances the polymers' thermal behavior and optical transparency, which is critical for developing advanced functional materials (Xie et al., 2022).

Building Blocks for Heterocyclic Compounds

Compounds like 6-Chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, closely related to this compound, are utilized as versatile intermediates for synthesizing trifluoromethylated N-heterocycles. These heterocycles are of significant interest in pharmaceutical research for their potential biological activities. The ability to construct such compounds efficiently opens up new avenues for the development of novel therapeutic agents (Channapur et al., 2019).

Novel Interaction Products and Their Potential

The interaction of 5-trifluoromethyl-pyridine-2-thione with iodine has been studied, yielding complexes with potential antithyroid activity. Such interactions highlight the significance of iodine and trifluoromethyl substituted pyridines in developing new drugs and understanding their mechanism of action. The study of these complexes provides insights into the structural and electronic factors influencing drug design (Chernov'yants et al., 2011).

Molecular Docking and Drug Design

The exploration of azafluorene derivatives, including those related to pyridinecarbonitriles, in inhibiting SARS-CoV-2 RdRp through molecular docking analysis, indicates the potential of trifluoromethyl-substituted pyridines in antiviral research. Such studies are crucial for the rapid development of effective therapeutics against emerging viral threats (Venkateshan et al., 2020).

Safety and Hazards

The compound has several hazard statements including H302, H315, H318, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Future Directions

Properties

IUPAC Name |

2-iodo-6-(trifluoromethyl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F3IN2/c8-7(9,10)5-2-1-4(3-12)6(11)13-5/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOLKMNPXWSXZEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C#N)I)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F3IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-fluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2715595.png)

![N-[5-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B2715596.png)

![3-benzyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2715599.png)

![5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole](/img/structure/B2715605.png)

![1-[4-[4-[(4-Chlorophenyl)-hydroxymethyl]piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2715608.png)

![6-(4-Chlorophenyl)-2-[1-(2,5-dimethylpyrazole-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2715612.png)